Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride

Catalog No.
S637392
CAS No.
347890-34-0
M.F
C11H23ClN2O4
M. Wt
282.76 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amin...

CAS Number

347890-34-0

Product Name

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate;hydrochloride

Molecular Formula

C11H23ClN2O4

Molecular Weight

282.76 g/mol

InChI

InChI=1S/C11H22N2O4.ClH/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4;/h12H,5-8H2,1-4H3,(H,13,15);1H

InChI Key

CZTZMHQGYIOSNM-UHFFFAOYSA-N

SMILES

CCOC(=O)CNCCNC(=O)OC(C)(C)C.Cl

Synonyms

ethyl N-((2-Boc-amino)ethyl)glycinate, ethyl N-((2-Boc-amino)ethyl)glycinate, HCl, ethyl N-((2-Boc-amino)ethyl)glycinate, hydrochloride

Canonical SMILES

CCOC(=O)CNCCNC(=O)OC(C)(C)C.Cl

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate hydrochloride, also abbreviated as Et-Boc-EDTA-HCl, is a synthetic organic compound. Information on its origin and specific significance in scientific research is currently limited. However, the presence of functional groups suggests its potential use in organic synthesis, particularly in peptide chemistry [].


Molecular Structure Analysis

The key features of the molecule include:

  • Central Carbon Chain: The molecule has a central carbon chain with four carbons.
  • Ester Group: An ester group (C=O-O-C) is present, with an ethyl group (CH3CH2-) attached to the carbonyl carbon.
  • Amino Groups: Two amino groups (NH2) are linked to the central carbon chain.
  • Boc Protecting Group: A tert-butoxycarbonyl (Boc) group, commonly used as a protecting group in peptide synthesis, is attached to one of the amino groups.
  • Hydrochloride Salt: The presence of a hydrochloride (HCl) group indicates the molecule exists as a salt.

This structure suggests potential for various chemical reactions due to the presence of reactive functional groups.


Chemical Reactions Analysis

  • Deprotection: The Boc group can be removed under acidic conditions, revealing a free amino group for further reactions in peptide synthesis.
  • Ester Hydrolysis: The ester bond can be cleaved under basic or acidic conditions, yielding the corresponding carboxylic acid and ethanol.
  • Amide Bond Formation: The amino groups can participate in amide bond formation reactions, potentially useful in peptide synthesis.

Balanced chemical equations for these reactions would require specific reaction conditions and cannot be provided without further information.


Physical And Chemical Properties Analysis

  • Solid at room temperature: The presence of multiple polar groups suggests a higher melting point compared to non-polar molecules.
  • Soluble in polar solvents: The presence of amino and ester groups suggests good solubility in polar solvents like water and methanol.
  • Moderately hygroscopic: The presence of multiple polar groups may lead to water absorption from the atmosphere.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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